molecular formula C15H15N3O3 B2482232 3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid CAS No. 497083-22-4

3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid

Cat. No. B2482232
CAS RN: 497083-22-4
M. Wt: 285.303
InChI Key: CIMWJJMBGKXGIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves catalytic reactions. For example, 4-(Dimethylamino)pyridine has been used as a catalyst in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids to afford γ-lactones and δ-lactones under neutral conditions at room temperature, demonstrating the versatility of dimethylamino-substituted pyridines in synthetic chemistry (Chuisong Meng et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid" has been studied extensively. For instance, studies on the crystal structures of related compounds reveal the importance of non-covalent interactions in determining molecular conformation and stability (W. Fang et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving dimethylamino-substituted compounds showcase a range of reactivities and applications. The acylation of inert alcohols and phenols, catalyzed by 4-(N,N-Dimethylamino)pyridine hydrochloride, illustrates the utility of these catalysts in organic synthesis, highlighting the chemical versatility of compounds with dimethylamino functional groups (Zhihui Liu et al., 2014).

Physical Properties Analysis

The physical properties of compounds similar to the one of interest often involve detailed studies of their supramolecular structures and interactions. Research on the hydrogen-bonding capabilities of pyridine N atoms over carbonyl O atoms in certain compounds suggests that the pyridine moiety in "3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid" could play a significant role in its physical properties and interactions (Tonglei Li et al., 2011).

Chemical Properties Analysis

The chemical properties of "3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid" can be inferred from studies on similar compounds, which demonstrate a range of reactivities and functional group interactions. For example, the study of amphoteric azopyridine carboxylic acids reveals how external stimuli such as heat, pH changes, and light can significantly affect the self-organization and chemical behavior of these compounds (Ken'ichi Aoki et al., 2000).

Scientific Research Applications

Analytical Chemistry Applications

Compounds with structures similar to 3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid have been synthesized for use as derivatization reagents in liquid chromatography and mass spectrometry. For instance, derivatization reagents for carboxylic acids were synthesized to enhance the electrospray ionization response of analytes, facilitating their sensitive detection in mass spectrometry (MS) analyses. These reagents are suitable for MS/MS detection due to their ability to generate particular product ions efficiently through collision-induced dissociation (Inoda et al., 2011).

Organic Synthesis Applications

The compound and its derivatives find extensive use in organic synthesis, particularly in the facilitation of reactions under mild conditions. For example, pyridine-3-carboxylic anhydride (3-PCA), used alongside chiral acyl-transfer catalysts, has been employed for the enantioselective esterification of racemic secondary benzylic alcohols. This method allows for the production of chiral carboxylic esters with high enantiomeric excesses, highlighting its utility in the kinetic resolution of racemic mixtures (Shiina et al., 2012).

Catalysis

4-(Dimethylamino)pyridine derivatives serve as effective catalysts in various chemical transformations. For instance, they have been used to catalyze iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, resulting in the formation of γ-lactones and δ-lactones under neutral conditions. The study of substrate structures on the iodolactonisation process provided insights into a potential catalytic mechanism, demonstrating the compound's versatility as a catalyst (Meng et al., 2015).

Materials Science

In the realm of materials science, the compound's derivatives have been explored for their potential in creating new materials with specific properties. For example, the cooperative catalysis involving arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been applied to the dehydrative condensation between carboxylic acids and amines, leading to the synthesis of amides under azeotropic reflux conditions. This method is practical, scalable, and has been utilized in the synthesis of pharmaceuticals, showcasing the compound's applicability in material synthesis (Ishihara & Lu, 2016).

properties

IUPAC Name

3-[[4-(dimethylamino)phenyl]carbamoyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-18(2)11-7-5-10(6-8-11)17-14(19)12-4-3-9-16-13(12)15(20)21/h3-9H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMWJJMBGKXGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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